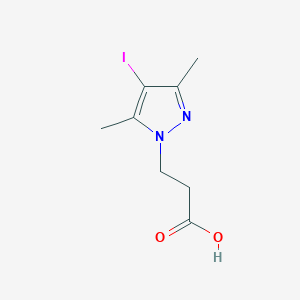

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

説明

Overview of Pyrazole Derivatives in Chemical Research

Pyrazole derivatives represent a critical class of nitrogen-containing heterocycles with broad applications in medicinal chemistry, materials science, and catalysis. Their structural versatility enables diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrazole core’s stability and ability to engage in hydrogen bonding make it a favored scaffold for drug design.

Table 1: Key Applications of Pyrazole Derivatives

Historical Context of 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid

The compound emerged from efforts to optimize pyrazole-based pharmacophores through halogenation. Early synthetic routes involved iodination of 3,5-dimethylpyrazole precursors using potassium iodate (KIO₃) under acidic conditions. The introduction of iodine at the 4-position enhanced electronic properties and bioactivity, while the propanoic acid moiety improved solubility for biological assays. Its development parallels advancements in regioselective pyrazole functionalization, such as the use of montmorillonite K-10 catalysts.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic modification of heterocycles to tune reactivity and biological interactions:

- Iodine Substitution : Enhances electrophilicity and participates in halogen bonding with target proteins.

- Methyl Groups : Provide steric bulk, stabilizing the pyrazole ring and influencing regioselectivity in further reactions.

- Propanoic Acid Chain : Introduces hydrogen-bonding capacity and modulates logP values for improved pharmacokinetics.

Its synthesis reflects broader trends in green chemistry, such as microwave-assisted methods that reduce reaction times and improve yields.

Nomenclature and Classification

Systematic Name : this compound

- Molecular Formula : C₈H₁₁IN₂O₂

- Classification : Trisubstituted pyrazole derivative

- Core Structure : 1H-pyrazole with substituents at positions 1, 3, 4, and 5.

- Functional Groups :

- Iodine (C4)

- Methyl (C3, C5)

- Propanoic acid (N1)

Table 2: Structural Features and Their Roles

| Position | Substituent | Role |

|---|---|---|

| 1 | Propanoic acid | Solubility, hydrogen bonding |

| 3,5 | Methyl | Steric stabilization, lipophilicity |

| 4 | Iodo | Electrophilic reactivity, halogen bonding |

This compound’s classification under iodinated pyrazoles aligns it with analogs investigated for dual therapeutic and diagnostic applications, such as radioiodinated tracers. Future research may explore its utility in targeted drug delivery or as a building block for metal-organic frameworks.

特性

IUPAC Name |

3-(4-iodo-3,5-dimethylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKYOUULJSNVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves multi-step reactions. One common method includes the reaction of 3,5-dimethylpyrazole with iodine to introduce the iodine atom at the 4-position. This is followed by the reaction with a suitable propanoic acid derivative to attach the propanoic acid group .

Industrial Production Methods

the synthesis generally involves standard organic synthesis techniques, including the use of protecting groups, selective iodination, and subsequent coupling reactions .

化学反応の分析

Types of Reactions

3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the propanoic acid group.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride and tetrahydrofuran are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the pyrazole ring and the propanoic acid group .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. Specifically, 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cell lines. The iodine substituent is believed to enhance the compound's biological activity by improving its interaction with biological targets .

Anti-inflammatory Properties

The compound has also shown potential anti-inflammatory effects, making it a candidate for developing new treatments for inflammatory diseases. The mechanism is thought to involve the modulation of inflammatory pathways, which could lead to reduced symptoms in conditions such as arthritis or other chronic inflammatory disorders .

Agricultural Applications

Pesticide Development

In agricultural science, pyrazole derivatives are explored for their efficacy as pesticides. The unique structure of this compound may contribute to its effectiveness in controlling pests while minimizing harm to beneficial organisms. Studies have demonstrated that this compound can disrupt the metabolic processes of certain pests, leading to increased crop yields and reduced reliance on traditional chemical pesticides .

Herbicide Potential

Additionally, the compound's herbicidal properties are under investigation. It may inhibit the growth of unwanted plant species by targeting specific biochemical pathways involved in plant metabolism. This selective action could provide an environmentally friendly alternative to conventional herbicides .

Biochemical Research

Enzyme Inhibition Studies

The compound is being evaluated for its ability to inhibit specific enzymes that play crucial roles in various biochemical pathways. For instance, its effects on enzymes involved in metabolic disorders could pave the way for new therapeutic strategies in managing diseases like diabetes or obesity .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The iodine atom and the propanoic acid group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related propanoic acid derivatives:

Key Comparative Analyses

Substituent Effects on Bioactivity

- Halogenation: The marine-derived chlorinated 3-phenylpropanoic acids (Compounds 1–3) demonstrated selective antimicrobial activity against Gram-positive and Gram-negative bacteria . The iodine atom in the target compound may confer similar bioactivity due to its electronegativity and steric bulk, though direct evidence is lacking.

- Heterocyclic Core: Pyrazole (target compound) vs. pyran (Compound 5) vs. Pyran-based Compound 5 showed moderate antifungal activity, suggesting heterocycle choice significantly impacts target selectivity .

Physicochemical Properties

- Solubility: The free carboxylic acid group in the target compound and chlorinated derivatives improves aqueous solubility relative to esterified analogs (e.g., 3-(methylthio)propanoic acid esters) .

生物活性

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring with iodine and methyl substitutions. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, synthesizing data from various studies and presenting findings in a structured manner.

The molecular formula of this compound is , with a molecular weight of 275.09 g/mol. The compound's structure influences its solubility, reactivity, and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole moieties. The presence of halogen substituents, such as iodine, has been linked to enhanced antibacterial activity.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0039 mg/mL | |

| Escherichia coli | 0.025 mg/mL | |

| Candida albicans | Not specified |

The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

Anticancer Activity

The anticancer properties of pyrazole derivatives have been explored extensively. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

Case Study:

In vitro tests on human cancer cell lines revealed that the compound induces apoptosis through the activation of caspases. This mechanism suggests that the compound could be a potential candidate for further development in cancer therapy.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.7 | |

| MCF7 (breast cancer) | 12.4 | |

| A549 (lung cancer) | 20.6 |

The biological activity of this compound is thought to be mediated by its interaction with specific molecular targets. The iodine atom enhances the lipophilicity of the compound, which may facilitate its penetration into cell membranes and increase its binding affinity to target proteins.

Synthesis and Derivatives

The synthesis of this compound typically involves the iodination of 3,5-dimethylpyrazole followed by coupling with propanoic acid derivatives under controlled conditions. Variations in synthesis can lead to different biological activities, emphasizing the importance of structural modifications.

Table 3: Synthetic Pathways for Derivatives

| Compound Name | Synthetic Route |

|---|---|

| 2-(4-Iodo-3,5-dimethylpyrazolyl)butanedioic acid | Iodination followed by reaction with butanedioic acid |

| 3-(4-chloro-3,5-dimethylpyrazolyl)propanoic acid | Chlorination instead of iodination |

Q & A

Q. What are the standard synthetic routes for 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, and how can its purity be validated?

The synthesis of pyrazole derivatives often involves refluxing intermediates with reagents like chloranil in xylene, followed by purification via recrystallization (e.g., methanol) . For structural validation, use a combination of:

Q. What safety protocols are recommended for handling this compound during synthesis?

While specific safety data for this compound is limited, general guidelines for pyrazole derivatives include:

- Use chemical fume hoods to avoid inhalation of aerosols .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Store in sealed containers under inert atmosphere to minimize degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during derivative synthesis?

Regioselectivity in pyrazole systems is influenced by steric and electronic factors. For example:

- Electron-withdrawing groups (e.g., nitro) at the 4-position direct nucleophilic attacks to the 5-position .

- Use bulky reagents to favor substitution at less hindered positions (e.g., 3,5-dimethyl groups may block adjacent sites) .

- Monitor reaction progress via TLC/HPLC to optimize time/temperature conditions .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-based analogs?

Discrepancies in bioactivity may arise from:

- Impurity profiles : Validate compound purity via HPLC-MS to exclude byproducts .

- Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to assess aggregation artifacts .

- Structural analogs : Compare with derivatives like 3-(3,5-difluorophenyl)-1H-pyrazole analogs to isolate substituent effects .

Q. How can computational methods guide the design of pyrazole-containing drug candidates?

- Docking studies : Use PyRx or AutoDock to predict binding to targets (e.g., kinases) based on the pyrazole core’s planarity .

- QSAR models : Correlate substituent properties (e.g., Hammett σ values for iodine) with bioactivity .

- DFT calculations : Optimize geometries to assess electronic effects of the iodo and methyl groups .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products of this compound?

- LC-HRMS : Identify degradation fragments (e.g., loss of iodine or decarboxylation) .

- XRD : Resolve crystal structure changes under stress conditions (e.g., humidity) .

- TGA/DSC : Monitor thermal stability and decomposition pathways .

Q. How can reaction yields be improved during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。